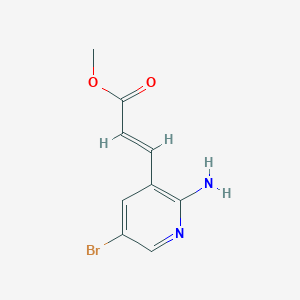
Benzyl 3-tosyloxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-tosyloxyazetidine-1-carboxylate is a chemical compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl ester and a tosylate group. This compound is primarily used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-tosyloxyazetidine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors under basic conditions.
Introduction of Tosylate Group: The hydroxyl group on the azetidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-tosyloxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Tosylation: Tosyl chloride (TsCl) and pyridine.
Esterification: Benzyl alcohol and a catalyst such as sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines.
Reduction: Benzyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Benzyl 3-hydroxyazetidine-1-carboxylic acid.
Scientific Research Applications
Benzyl 3-tosyloxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-tosyloxyazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-azidoazetidine-1-carboxylate
- Benzyl 3-chloroazetidine-1-carboxylate
Uniqueness
Benzyl 3-tosyloxyazetidine-1-carboxylate is unique due to the presence of the tosylate group, which makes it a versatile intermediate for further chemical modifications. This compound’s reactivity and stability make it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFVAHLDZVELFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)


![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)




![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

